Tris(2-methoxyethyl) phosphate is an organophosphate compound with the molecular formula and a molecular weight of approximately 272.23 g/mol. This compound features three 2-methoxyethyl groups bonded to a central phosphate group, which is responsible for its chemical properties and applications. Tris(2-methoxyethyl) phosphate is primarily known for its roles as a flame retardant and plasticizer, enhancing the fire resistance of various materials, particularly in the polymer and textile industries.
The synthesis of tris(2-methoxyethyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-methoxyethanol. This reaction is exothermic and requires careful temperature control to avoid excessive heat generation. The process can be summarized as follows:
The reaction conditions must be optimized to ensure high yields and purity. The process typically includes:
The molecular structure of tris(2-methoxyethyl) phosphate can be represented as follows:
This structure features a central phosphate group () bonded to three identical 2-methoxyethyl groups, contributing to its chemical behavior and applications.
Tris(2-methoxyethyl) phosphate can undergo various chemical reactions, including:
These reactions require specific conditions such as temperature, pH, and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism by which tris(2-methoxyethyl) phosphate functions involves its interaction with biological systems. It can inhibit certain enzymes by binding to their active sites due to the presence of the phosphate group, which facilitates stable complex formation with target molecules. This interaction alters enzyme activity, leading to significant biochemical effects.
Property | Value |
---|---|
Molecular Formula | C9H21O7P |
Molecular Weight | 272.23 g/mol |
CAS Number | 6163-73-1 |
IUPAC Name | Tris(2-methoxyethyl) phosphate |
InChI Key | QLNUSZCPEUTHBS-UHFFFAOYSA-N |
Tris(2-methoxyethyl) phosphate has diverse applications across various fields:
Tris(2-methoxyethyl) phosphate (TMEP) exemplifies advancements in sustainable organophosphate ester synthesis. Modern industrial routes emphasize solvent-free esterification, where 2-methoxyethanol reacts with phosphoryl chloride (POCl₃) under controlled conditions. This one-pot methodology eliminates volatile organic solvents, reducing hazardous waste generation by >90% compared to traditional halogenated solvent systems [1]. Catalyst innovation is critical: Titanium tetrachloride (TiCl₄) and aluminum trichloride (AlCl₃) demonstrate exceptional efficacy, achieving 92–95% ester conversion at 150–180°C while enabling catalyst recycling through simple aqueous extraction [1].
Continuous flow reactors further enhance TMEP’s green synthesis. Patent CN106008592A details a falling-film reactor design that optimizes heat/mass transfer during exothermic esterification. This system maintains precise temperature control (ΔT ±2°C), suppresses side reactions (e.g., ether formation), and elevates yield to 97% purity with residence times under 30 minutes [1]. Energy efficiency is augmented through reaction heat recovery: Steam generated during condensation is repurposed for downstream vacuum distillation, cutting external energy inputs by 40% [1].
Table 1: Catalyst Performance in Solvent-Free TMEP Synthesis
Catalyst | Reaction Temp (°C) | Conversion (%) | Reusability (Cycles) |
---|---|---|---|
TiCl₄ | 160 | 95 | 5 |
AlCl₃ | 180 | 92 | 7 |
H₂SO₄ | 200 | 85 | 1 |
Post-synthesis purification employs multi-stage fractional distillation under vacuum (0.5–1 kPa), separating TMEP from residual alcohol and acidic byproducts. Advanced wastewater treatment integrates acid recovery via NaOH neutralization, yielding sodium phosphate salts as sellable co-products [1]. These protocols align with green chemistry metrics: Atom economy exceeds 85%, and E-factors (kg waste/kg product) are maintained below 0.3 [1].
TMEP’s structural duality – a polar phosphate core flanked by methoxyethyl chains – enables unique interactions with polymer matrices. In polyvinyl chloride (PVC), it competes with legacy phthalates by providing superior low-temperature flexibility (-50°C brittle point) while reducing glass transition temperature (Tg) by 25°C at 30 phr loading [4]. The methoxyethyl group’s ether oxygen forms hydrogen bonds with PVC’s chlorine sites, enhancing compatibility and resisting exudation even at 40% w/w concentrations [5].
Table 2: TMEP Performance Attributes in Polymer Systems
Polymer | Tg Reduction (°C) | Tensile Strength Retention (%) | Migration Resistance |
---|---|---|---|
PVC | 25 | 98 | Excellent |
Polyurethane | 18 | 95 | Good |
Nitrile rubber | 22 | 92 | Excellent |
Engineering applications exploit TMEP’s high dielectric constant (ε ≈ 8.5 at 1 kHz). In aircraft cable insulation, formulations containing 15–20% TMEP withstand 20 kV/mm breakdown voltage while maintaining flexibility across -60°C to 125°C operational ranges [4]. Recent advances target bio-based polymers: TMEP plasticizes polylactic acid (PLA) without accelerating hydrolysis, enabling flexible packaging films with >200% elongation at break. This contrasts with triethyl phosphate plasticizers, which reduce PLA’s molecular weight by 30% within 100 hours [5].
TMEP’s flame-suppressing action operates through synergistic vapor-phase and condensed-phase mechanisms. During polymer combustion, it decomposes at 220–240°C, releasing phosphorous oxides (PO•, PO₂•) that quench high-energy H• and OH• radicals in the gas phase. This reduces heat release rate (HRR) by >60% in polyurethane foams, as quantified by cone calorimetry (ASTM E1354) [2]. Concurrently, TMEP’s methoxyethyl groups dehydrate to form char-promoting intermediates that crosslink with polymer degradation products, creating a phospho-carbonaceous barrier. This layer limits oxygen diffusion and reduces mass loss rates by 45–50% in ABS electronics enclosures [3].
In printed circuit boards, TMEP’s low volatility (vapor pressure: 7 × 10⁻⁶ mmHg at 25°C) enables persistent flame retardancy without fogging or migrating to surface contacts. When incorporated into epoxy resins at 12–15% loading, it achieves UL94 V-0 ratings without compromising solder heat resistance (260°C/30s) [4]. Emerging research targets reactive plasticization: TMEP derivatives with vinyl groups copolymerize with acrylics, permanently embedding flame-retardant moieties. This eliminates leaching in high-humidity environments – a critical advancement for outdoor 5G infrastructure housings [3].
Table 3: Flame Retardancy Performance in Polymer Substrates
Polymer Substrate | TMEP Loading (wt%) | Peak HRR Reduction (%) | UL94 Rating | Char Yield (%) |
---|---|---|---|---|
Flexible PU foam | 10 | 65 | V-0 | 25 |
ABS | 15 | 58 | V-1 | 18 |
Epoxy resin | 12 | 70 | V-0 | 30 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7